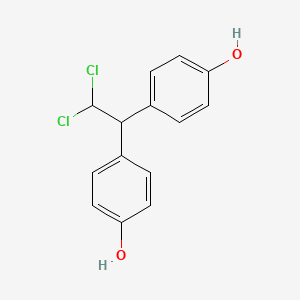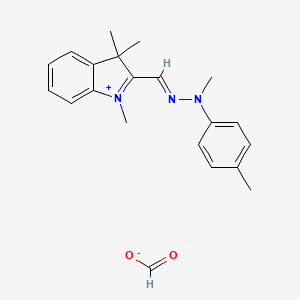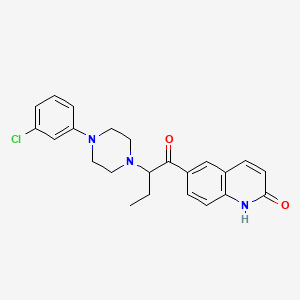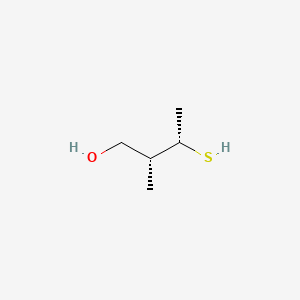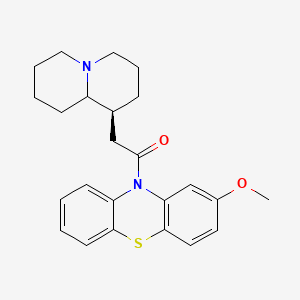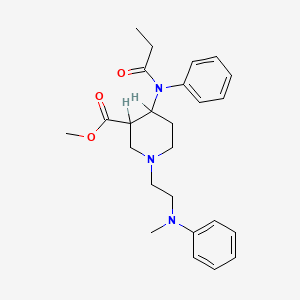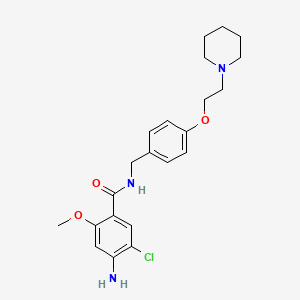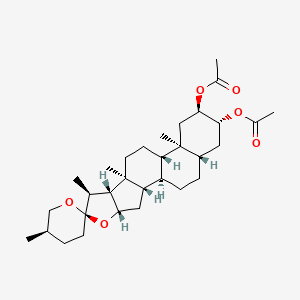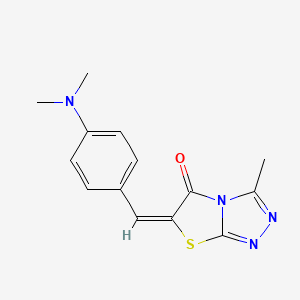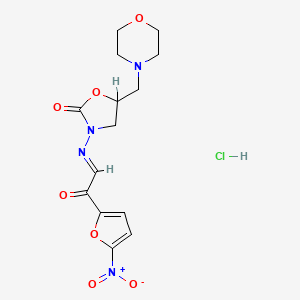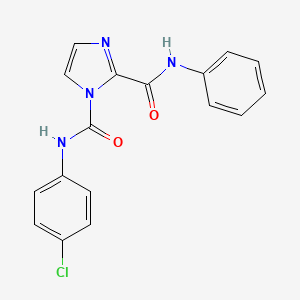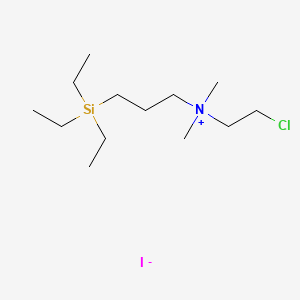
(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide is a quaternary ammonium compound with the molecular formula C13H29ClINSi. It is known for its unique structure, which includes a triethylsilyl group, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide typically involves the reaction of (3-(triethylsilyl)propyl)amine with 2-chloroethyl iodide. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The final product is typically obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents such as ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include substituted ammonium compounds with different nucleophiles.
Oxidation: Products include oxides or other oxidized forms of the compound.
Reduction: Products include amines or other reduced forms of the compound.
Scientific Research Applications
(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent for biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide involves its interaction with various molecular targets. The compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making it useful in antimicrobial and therapeutic applications. The triethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloroethyl)trimethylammonium iodide
- (2-Chloroethyl)dimethyl(3-(trimethylsilyl)propyl)ammonium iodide
- (2-Chloroethyl)dimethyl(3-(triisopropylsilyl)propyl)ammonium iodide
Uniqueness
(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
84584-77-0 |
|---|---|
Molecular Formula |
C13H31ClINSi |
Molecular Weight |
391.83 g/mol |
IUPAC Name |
2-chloroethyl-dimethyl-(3-triethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C13H31ClNSi.HI/c1-6-16(7-2,8-3)13-9-11-15(4,5)12-10-14;/h6-13H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
OQCXWUDSSCMYTI-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](CC)(CC)CCC[N+](C)(C)CCCl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


